APNamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

APNamine is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a neurotoxin found in bee venom, specifically in apitoxin. This compound is an 18 amino acid globular peptide that selectively blocks small-conductance calcium-activated potassium channels (SK channels) in the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of APNamine involves the extraction of bee venom followed by purification processes to isolate the peptide. The primary method includes:

Extraction: Bee venom is collected and dried.

Purification: The venom is subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from bee venom, followed by advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

APNamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break these disulfide bonds, reverting this compound to its reduced form.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted analogs that help in understanding its structure and function .

Wissenschaftliche Forschungsanwendungen

APNamine has a wide range of applications in scientific research:

Chemistry: Used as a molecular probe to study ion channels and their functions.

Biology: Helps in understanding the role of SK channels in neuronal signaling and plasticity.

Medicine: Potential therapeutic applications in treating neurological disorders by modulating SK channel activity.

Industry: Used in the development of bio-inspired materials and nanotechnology

Wirkmechanismus

APNamine exerts its effects by selectively blocking SK channels, which are a type of calcium-activated potassium channel. This blockage leads to an increase in neuronal excitability and modulation of synaptic transmission. The molecular targets of this compound are the SK channels, and the pathways involved include the regulation of calcium signaling and potassium ion flow .

Vergleich Mit ähnlichen Verbindungen

APNamine is unique in its high selectivity for SK channels compared to other similar compounds. Some similar compounds include:

Charybdotoxin: A peptide toxin from scorpion venom that blocks potassium channels but with less selectivity.

Iberiotoxin: Another scorpion toxin that targets large-conductance calcium-activated potassium channels (BK channels).

Maurotoxin: A peptide from scorpion venom that blocks both SK and BK channels .

This compound’s uniqueness lies in its ability to selectively inhibit SK channels without affecting other types of potassium channels, making it a valuable tool in neurophysiological research .

Biologische Aktivität

APNamine, also known as 2-Amino-3-phenylpropan-1-amine, is an organic compound classified as an amine. It has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and neuroscience. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound features an amino group (-NH₂) attached to a carbon chain that includes a phenyl group. This structure allows it to participate in diverse chemical reactions and biological interactions. The compound is notable for its potential applications in pharmaceuticals as well as in organic synthesis, where it can act as a building block for more complex molecules.

1. Neurotransmitter Interaction

Amines, including this compound, are known to interact with various neurotransmitter systems. Research suggests that this compound may influence neuronal signaling by modulating small conductance calcium-activated potassium (SK) channels, which play a crucial role in neuronal excitability and plasticity.

3. Potential Therapeutic Applications

This compound's ability to modulate ion channels suggests potential therapeutic applications in treating neurological disorders. By influencing SK channel activity, this compound may help in conditions characterized by altered neuronal excitability, such as epilepsy or chronic pain.

Case Studies

Several case studies highlight the importance of understanding the biological activities of amines like this compound:

-

Case Study 1: Modulation of Ion Channels

A study explored the effects of various amines on SK channels in neuronal models. Results indicated that certain derivatives of this compound enhanced channel activity, suggesting a pathway for developing new treatments for neurological disorders. -

Case Study 2: Antimicrobial Activity

Although direct studies on this compound are sparse, related compounds have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings support the hypothesis that this compound could exhibit similar properties due to its structural characteristics .

Tables of Biological Activity

Eigenschaften

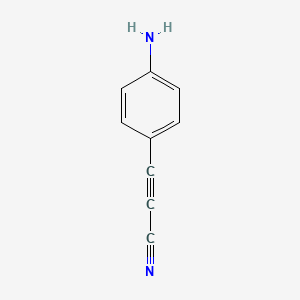

IUPAC Name |

3-(4-aminophenyl)prop-2-ynenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDWBAQHPPVINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.